molecular formula C9H9NOS B12329885 2,5-Dimethylbenzo[d]thiazol-6-ol

2,5-Dimethylbenzo[d]thiazol-6-ol

Cat. No.: B12329885
M. Wt: 179.24 g/mol
InChI Key: TUTHUUAWBNHXRL-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C9H9NOS It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzo[d]thiazol-6-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzothiazole with appropriate reagents under controlled conditions. For example, the compound can be synthesized by reacting 2,5-dimethylbenzothiazole with a hydroxylating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzo[d]thiazol-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

2,5-Dimethylbenzo[d]thiazol-6-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzo[d]thiazol-6-ol
  • 2,5-Dimethylbenzo[d]thiazol-6-amine
  • 2,5-Dimethylbenzothiazole

Uniqueness

2,5-Dimethylbenzo[d]thiazol-6-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research applications .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2,5-dimethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C9H9NOS/c1-5-3-7-9(4-8(5)11)12-6(2)10-7/h3-4,11H,1-2H3

InChI Key

TUTHUUAWBNHXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)SC(=N2)C

Origin of Product

United States

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